5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a compound of significant interest in the field of medicinal chemistry. This compound features a unique combination of a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenyl-substituted oxadiazole ring. The presence of the difluoromethyl group is particularly noteworthy due to its ability to enhance the biological activity and metabolic stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in the presence of acetic acid or trifluoroacetic acid, which helps in the regioselective formation of the desired product . The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, the scalability of the synthetic route is a crucial factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
Scientific Research Applications
5-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its biological activity. The compound may also modulate specific signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-ol
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
Uniqueness
Compared to similar compounds, 5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole stands out due to its unique combination of a difluoromethyl group and an oxadiazole ring. This structural feature imparts enhanced biological activity and metabolic stability, making it a valuable compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
5-[2-(difluoromethyl)pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4O/c13-12(14)18-9(6-7-15-18)11-16-10(17-19-11)8-4-2-1-3-5-8/h1-7,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSJERAEOGIWTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NN3C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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